Ternatin heptapeptide
説明
Contextualization of Cyclic Peptides in Natural Product Research
Cyclic peptides, characterized by their ring-like structures, are a significant class of molecules in natural product research and drug discovery. biopharmatrend.commdpi.com These compounds, isolated from various natural sources including bacteria, fungi, and marine organisms, exhibit a wide range of potent biological activities. mdpi.com Their unique three-dimensional shapes, a result of their constrained cyclic structure, often lead to high binding affinity and specificity for biological targets. mdpi.commusechem.com
In the realm of drug discovery, cyclic peptides occupy a unique chemical space between small molecules and larger biologics like monoclonal antibodies. biopharmatrend.comnih.gov This "middle space" allows them to interact with challenging biological targets, such as protein-protein interactions, that are often difficult for traditional small molecules to modulate. nih.govnih.gov Compared to their linear counterparts, cyclic peptides generally show increased stability against degradation by proteases, which is a significant advantage for developing new therapeutics. musechem.comnih.gov
The structural complexity and diverse functionalities of cyclic peptides have made them the basis for a number of clinically approved drugs with applications as antibiotics, antifungals, and immunosuppressants. mdpi.compurdue.edu Historically, the discovery of these valuable compounds has relied on mining natural products. tandfonline.com However, advancements in synthetic methodologies and screening technologies are expanding the ability to create and evaluate novel cyclic peptide structures, promising to broaden their therapeutic applications. purdue.edutandfonline.com
Overview of Ternatin Heptapeptide (B1575542) as a Bioactive Macrocycle
Ternatin is a naturally occurring, highly N-methylated cyclic heptapeptide that was first isolated from the mushroom Coriolus versicolor. researchgate.netnih.gov It stands out as a bioactive macrocycle with noteworthy biological activities. researchgate.net Initially identified for its antibacterial properties, subsequent research revealed its potent ability to inhibit fat accumulation in adipocytes. researchgate.netresearchgate.net
The structure of ternatin is comprised of seven amino acids in a cyclic arrangement. ontosight.ai Through detailed spectroscopic analysis and chemical synthesis, its definitive structure was determined to be cyclo[D-allo-Ile1-L-(NMe)Ala2-L-(NMe)Leu3-L-Leu4-L-(NMe)Ala5-D-(NMe)Ala6-(2R,3R)-3-hydroxy-Leu7]. nih.gov The presence of multiple N-methylated amino acids and a β-hydroxy leucine (B10760876) residue are key features of this complex molecule. researchgate.netontosight.ai The cyclic nature and the specific arrangement and modifications of its amino acid residues are crucial for its biological function and stability. ontosight.ai
Research has demonstrated that ternatin and its synthetic derivatives can influence fundamental cellular processes. For instance, it has been shown to inhibit protein synthesis by targeting the eukaryotic elongation factor-1A (eEF1A) ternary complex. elifesciences.orgelifesciences.org This mechanism of action is responsible for its cytotoxic effects against various cancer cell lines. elifesciences.orgnih.gov The discovery and study of ternatin highlight the potential of fungal cyclic peptides as lead compounds for the development of new therapeutic agents.
Table 1: Key Research Findings on Ternatin and its Analogs
| Compound/Analog | Biological Activity | Target/Mechanism of Action | Reference |
|---|---|---|---|
| (-)-Ternatin (B8055002) | Inhibits fat accumulation in 3T3-L1 adipocytes (EC50 = 0.02 µg/mL). nih.gov | Not specified in this study. | nih.gov |
| (-)-Ternatin | Inhibits HCT116 cell proliferation (IC50 = 71 ± 10 nM). nih.gov | Targets the elongation factor-1A ternary complex. elifesciences.orgelifesciences.org | elifesciences.orgelifesciences.orgnih.gov |
| Ternatin-4-Ala | No effect on HCT116 cell proliferation up to 10 µM. nih.gov | Used as a negative control. | nih.gov |
| Ternatin Analog (with pipecolic acid) | 2-fold increase in potency against HCT116 cells compared to ternatin. elifesciences.org | Targets the elongation factor-1A ternary complex. elifesciences.org | elifesciences.org |
| Ternatin Analog (with pipecolic acid and dehydro-homoleucine) | ~15-fold increase in potency against HCT116 cells (IC50 = 4.6 ± 1.0 nM). elifesciences.org | Targets the elongation factor-1A ternary complex. elifesciences.org | elifesciences.org |
| [d-Leu7]ternatin | Inhibits fat accumulation in 3T3-L1 cells (less effective than ternatin). researchgate.net | Not specified. | researchgate.net |
Structure
2D Structure
特性
IUPAC Name |
(3S,6S,9S,12S,15R,18R,21R)-15-[(2S)-butan-2-yl]-18-[(1R)-1-hydroxy-2-methylpropyl]-1,3,4,10,12,13,21-heptamethyl-6,9-bis(2-methylpropyl)-1,4,7,10,13,16,19-heptazacyclohenicosane-2,5,8,11,14,17,20-heptone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67N7O8/c1-16-22(8)28-37(52)43(14)25(11)35(50)44(15)27(18-20(4)5)32(47)38-26(17-19(2)3)36(51)42(13)24(10)34(49)41(12)23(9)31(46)40-29(33(48)39-28)30(45)21(6)7/h19-30,45H,16-18H2,1-15H3,(H,38,47)(H,39,48)(H,40,46)/t22-,23+,24-,25-,26-,27-,28+,29+,30+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFVAIFXJWEOMH-PTPSPKLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N1)C(C(C)C)O)C)C)C)C)CC(C)C)CC(C)C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@@H](C(=O)N[C@@H](C(=O)N1)[C@@H](C(C)C)O)C)C)C)C)CC(C)C)CC(C)C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H67N7O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20933442 | |
| Record name | Ternatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
738.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148619-41-4 | |
| Record name | Ternatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Isolation of Ternatin Heptapeptide
Fungal Sources of Ternatin Heptapeptide (B1575542)
The primary sources of ternatin heptapeptide identified to date are fungi. Specific species are recognized for their ability to synthesize this complex molecule.
Coriolus versicolor as a Primary Source
Coriolus versicolor, a globally distributed polypore mushroom, is a significant and well-documented source of ternatin. researchgate.netnih.govanalis.com.my Research has confirmed the isolation of this highly N-methylated cyclic heptapeptide from the mushroom. researchgate.netnih.govnih.gov Studies focusing on the bioactive compounds from Coriolus versicolor have successfully isolated ternatin and have been pivotal in the elucidation of its chemical structure. nih.gov
Didymocladium ternatum as a Reported Source
The fungus Didymocladium ternatum is another reported source of ternatin. researchgate.netbioaustralis.com In fact, the compound was first isolated from this fungus, which was previously known by other names in the scientific literature. researchgate.netbioaustralis.combioontology.org
Related Cyclic Peptides from Aspergillus Fungal Strains
While this compound itself has not been reported from Aspergillus species, these fungi are known to produce a variety of other cyclic peptides. mdpi.comnih.gov Some of these, such as Heptapeptide A3 isolated from an Aspergillus fungal strain, belong to the ternatin family of cyclic peptides and exhibit structural similarities. mdpi.com The study of these related compounds contributes to a broader understanding of the structural diversity and biosynthetic pathways of fungal cyclic peptides. nih.gov
Table 1: Fungal Sources of this compound and Related Compounds
| Fungal Species | Compound(s) | Key Findings |
| Coriolus versicolor | This compound | A primary and confirmed source for the isolation of ternatin. researchgate.netnih.govanalis.com.mynih.gov |
| Didymocladium ternatum | This compound | Historically significant as one of the first reported sources of ternatin. researchgate.netbioaustralis.com |
| Aspergillus sp. | Heptapeptide A3 and other cyclic peptides | Produces structurally related cyclic peptides, contributing to the understanding of this class of compounds. mdpi.com |
Methodologies for Natural Product Isolation
The isolation of this compound from its natural fungal sources is a multi-step process that relies on established techniques in natural product chemistry. The general workflow involves the cultivation of the fungus, followed by extraction and purification of the target compound.
The process typically begins with the fermentation of the fungal strain, such as Coriolus versicolor, in a suitable culture medium to promote the production of secondary metabolites, including ternatin. Following fermentation, the fungal mycelium is harvested and subjected to an extraction process, often using organic solvents like methanol (B129727) or ethanol (B145695) to isolate the crude mixture of compounds.
This crude extract then undergoes various chromatographic techniques for purification. These methods separate compounds based on their physical and chemical properties. Column chromatography is often used for initial separation, followed by more advanced techniques like High-Performance Liquid Chromatography (HPLC) for final purification to achieve a high degree of purity. bioaustralis.com The structural integrity and identity of the isolated ternatin are then confirmed using sophisticated analytical methods such as mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov
Modern approaches in natural product discovery also leverage bioinformatics and genomic data to predict the structures of potential natural products, which can then be targeted for isolation and synthesis. nih.govacs.org While traditional isolation from fungal cultures remains a primary method, these newer strategies are becoming increasingly important in the discovery of novel cyclic peptides. bohrium.com
Table 2: General Steps in the Isolation of this compound
| Step | Description | Common Techniques |
| 1. Fungal Cultivation | Growth of the fungus (e.g., Coriolus versicolor) in a nutrient-rich medium. | Liquid fermentation |
| 2. Extraction | Separation of the desired compounds from the fungal biomass. | Solvent extraction (e.g., with methanol, ethanol) |
| 3. Purification | Separation of ternatin from other metabolites in the crude extract. | Column Chromatography, High-Performance Liquid Chromatography (HPLC) bioaustralis.com |
| 4. Structural Elucidation | Confirmation of the chemical structure and purity of the isolated compound. | Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy nih.gov |
Structural Elucidation and Stereochemical Assignment of Ternatin Heptapeptide
Primary Structure Determination of the Cyclic Heptapeptide (B1575542)
The initial step in characterizing ternatin involved determining its primary structure, which is the linear sequence of its constituent amino acids. Ternatin was first isolated from the mushroom Coriolus versicolor. researchgate.netnih.gov Through detailed analysis, it was identified as a highly N-methylated cyclic heptapeptide. researchgate.netnih.gov
The amino acid sequence of ternatin was determined to be a cyclo[D-allo-Ile1-L-(NMe)Ala2-L-(NMe)Leu3-L-Leu4-L-(NMe)Ala5-D-(NMe)Ala6-(2R,3R)-3-hydroxy-Leu7]. researchgate.netnih.gov This complex structure includes several non-standard amino acids and modifications, which presented a significant challenge in its initial characterization.
Unique Structural Features: Cyclic Backbone and N-Methylation Characteristics
Two key features define the structure of ternatin: its cyclic nature and the high degree of N-methylation. researchgate.netrsc.org The cyclic backbone, where the amino acids are linked in a ring, provides the molecule with increased stability against degradation by enzymes compared to linear peptides. ontosight.ai This constrained structure also plays a crucial role in defining its specific three-dimensional shape, which is essential for its biological function. nih.gov
A notable characteristic of ternatin is the presence of four N-methylated amino acid residues. nih.gov N-methylation, the addition of a methyl group to the nitrogen atom of the peptide bond, significantly influences the peptide's conformation. nih.gov This modification restricts the rotation around the peptide bond, reducing the number of possible low-energy conformations the molecule can adopt. nih.gov This structural constraint is a key factor in dictating the precise three-dimensional arrangement necessary for its interaction with biological targets. nih.gov
Comprehensive Stereochemical Configuration Assignment
Determining the exact three-dimensional arrangement of atoms, or stereochemistry, at each chiral center within the ternatin molecule was a critical and complex phase of its structural elucidation.
Application of Advanced Spectroscopic Techniques (e.g., 2D-NMR, ROESY)
Advanced spectroscopic techniques were instrumental in unraveling the complex structure of ternatin. One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy were extensively used. researchgate.netnih.gov 1D NMR provided initial information about the different types of protons and carbons, while 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), helped to establish the connectivity between atoms within the molecule.
Rotating-frame Overhauser Effect Spectroscopy (ROESY), a specific type of 2D-NMR, was particularly important for determining the spatial proximity of different protons, which provided crucial insights into the molecule's conformation and the relative stereochemistry of its amino acid residues. researchgate.net However, spectroscopic data alone were not sufficient to definitively assign the absolute stereochemistry of all chiral centers, suggesting four possible stereoisomers. researchgate.netnih.gov
Chemical Synthesis for Stereoisomer Confirmation and Revision
To resolve the ambiguities remaining after spectroscopic analysis, chemical synthesis was employed. researchgate.netnih.gov Researchers synthesized the four potential stereoisomers of ternatin using solid-phase peptide synthesis. researchgate.netnih.gov By comparing the spectroscopic data (such as NMR spectra) and other physical properties of the natural ternatin with those of the synthetically prepared stereoisomers, they were able to unequivocally confirm the correct structure. researchgate.netnih.gov
This comparative approach was crucial and ultimately led to the revision and final confirmation of the structure of (-)-ternatin (B8055002) as cyclo[D-allo-Ile1-L-(NMe)Ala2-L-(NMe)Leu3-L-Leu4-L-(NMe)Ala5-D-(NMe)Ala6-(2R,3R)-3-hydroxy-Leu7]. researchgate.netnih.gov This highlights the power of combining spectroscopic analysis with chemical synthesis for the unambiguous structural elucidation of complex natural products.
Insights from X-ray Crystallography on Conformation
Further detailed insights into the three-dimensional conformation of ternatin were provided by X-ray crystallography. researchgate.netnih.gov This technique allows for the determination of the atomic and molecular structure of a crystal by analyzing the diffraction pattern of an X-ray beam scattered by the crystal. nih.govwikipedia.org
The crystal structure of ternatin revealed several key conformational features. nih.gov It confirmed the presence of a cis peptide bond between (NMe)Ala2 and (NMe)Leu3. researchgate.net The analysis of two different crystalline forms of ternatin showed that the backbone of the molecule adopts the same H-bonded macrocyclic ring conformation in all observed instances. nih.gov X-ray crystallography also identified the presence of intramolecular hydrogen bonds, which further stabilize the molecule's conformation. nih.gov Specifically, a type II β-bend involving residues Leu5 to β-OH-D-Leu1 is stabilized by two hydrogen bonds, and a third hydrogen bond exists between the hydroxyl group of β-OH-D-Leu1 and the carbonyl oxygen of D-Ile2. nih.gov The crystal structure also showed that while most amino acid side chains have similar orientations, the D-allo-Ile1 side chain can adopt two distinct conformations. researchgate.net
Synthetic Strategies and Analog Development of Ternatin Heptapeptide
Total Synthesis of Ternatin Heptapeptide (B1575542)
The assembly of the linear heptapeptide precursor of ternatin is efficiently accomplished using Solid-Phase Peptide Synthesis (SPPS). researchgate.net This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. scispace.comnih.gov The process begins by anchoring the C-terminal amino acid to the resin. scispace.com Subsequently, a cycle of deprotection and coupling steps is repeated for each amino acid in the sequence.
The widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a standard approach for SPPS. nih.govspringernature.com In this method, the temporary Fmoc protecting group on the α-amino group of the growing peptide chain is removed using a mild base, typically piperidine. youtube.com The next Fmoc-protected amino acid is then activated by a coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and added to couple with the newly deprotected N-terminus. springernature.comyoutube.com Extensive washing is performed after each step to remove excess reagents and byproducts. youtube.com This iterative process is continued until the full linear heptapeptide sequence is assembled on the solid support. researchgate.netresearchgate.net
While SPPS is the method of choice for creating the linear precursor, solution-phase synthesis plays a critical role in the macrocyclization step of the ternatin synthesis. researchgate.net After the linear peptide is assembled on the solid support, it is cleaved from the resin while keeping the side-chain protecting groups intact. researchgate.net This protected linear peptide is then brought into solution for the ring-closing reaction.
Solution-phase synthesis for macrocyclization involves forming the final amide bond between the N- and C-termini of the linear precursor under dilute conditions to favor the intramolecular reaction over intermolecular polymerization. nih.gov Although challenging due to factors like poor solubility of protected peptides and the entropically disfavored nature of ring formation, this combined SPPS/solution-phase strategy is a powerful approach for producing cyclic peptides like ternatin. researchgate.netnih.govnih.gov
The macrocyclization step is one of the most challenging aspects of the total synthesis of ternatin and its analogs. researchgate.netuni-kiel.de The efficiency of the ring closure is highly dependent on the site chosen for the final amide bond formation. researchgate.net An early strategy for ternatin synthesis involved macrocyclization between the secondary amine of N-Me-Ala7 and the carboxylic acid of Leu1 (referred to as site A). However, this approach was found to be low-yielding, particularly for related peptides. researchgate.net
| Cyclization Site | Description | Overall Yield for Model System |
|---|---|---|
| Site A | Between N-Me-Ala7 and Leu1 | 46% |
| Site C | Between Leu4 and (NMe)Ala5 | 63% |
Design and Synthesis of Ternatin Heptapeptide Analogs and Derivatives
The development of ternatin analogs and derivatives is driven by the goal of improving its biological properties, such as enhancing cytotoxic potency or increasing cellular residence time. researchgate.netnih.gov By systematically modifying the structure of the natural product, researchers can probe structure-activity relationships and generate new compounds with superior therapeutic potential. nih.govresearchgate.netrsc.org
The design of potent ternatin analogs has been guided by rational, structure-based hypotheses. One successful strategy involved creating hybrid molecules that combine structural features of ternatin with those of other related, potent cyclic peptide natural products. nih.gov For instance, inspired by the partially elucidated structure of a related cytotoxic cyclic peptide known as A3, researchers hypothesized that incorporating A3-specific residues into the ternatin scaffold would increase its potency. nih.gov
This led to the design of analogs where specific amino acids in ternatin were replaced with residues found in A3. The core principle was that these substitutions could confer the enhanced biological activity of the parent A3 molecule onto the more synthetically accessible ternatin framework. nih.gov This "north/south" hybrid approach represents a powerful rational design strategy for leveraging knowledge of related natural products to create improved synthetic variants. nih.gov
Specific amino acid substitutions in the ternatin structure have led to dramatic changes in biological activity. nih.gov Following the rational design principles, two key substitutions were made based on the structure of the related natural product A3: replacing N-Me-Ala at position 6 with pipecolic acid, and replacing Leu at position 4 with dehydro-homoleucine. nih.gov
| Compound | Amino Acid Substitution(s) | Impact on Activity |
|---|---|---|
| Compound 3 | N-Me-Ala6 → Pipecolic acid | ~2-fold increase in cytotoxic potency. nih.gov |
| Compound 4 | N-Me-Ala6 → Pipecolic acid; Leu4 → Dehydro-homoleucine | Up to 500-fold increase in cytotoxic potency. nih.gov |
| [D-Leu(7)]ternatin | β-OH-D-Leu7 → D-Leu | Lowered effectiveness in inhibiting fat accumulation. nih.gov |
Hybrid Molecule Generation for Enhanced Potency (e.g., Ternatin-4, SR-A3)
The development of hybrid molecules and synthetic analogs from the parent ternatin structure has been a key strategy to enhance its potency and investigate its mechanism of action. Inspired by the partially elucidated structure of a related cytotoxic natural product, A3, researchers have designed and synthesized novel ternatin variants with significantly improved cytotoxic activity against cancer cells.
One such analog, Ternatin-4, demonstrated a remarkable 20- to 50-fold increase in potency across a range of cancer cell lines when compared to the original ternatin compound. nih.gov Further exploration based on the structure of Ternatin-4 led to the synthesis of two epimers, SR-A3 and SS-A3. escholarship.org Through an improved second-generation total synthesis, it was determined that the natural product A3 is structurally and functionally identical to the synthetically produced SR-A3. escholarship.org
SR-A3 potently inhibits protein synthesis and cancer cell proliferation by specifically targeting the eukaryotic translation elongation factor 1A (eEF1A). escholarship.orgprobechem.com Notably, despite only a minor stereochemical difference in the side chain of one residue compared to its epimer, SR-A3 exhibits a more prolonged duration of growth inhibition, highlighting the stereospecificity of its interaction with its molecular target. escholarship.org This enhancement in binding kinetics is attributed to a longer residence time and increased rebinding to eEF1A. escholarship.org The development of these potent analogs underscores the therapeutic potential of targeting the protein synthesis machinery in cancer. escholarship.org
Chemical Probe Synthesis for Molecular Target Identification
The identification of the precise molecular target of ternatin was facilitated by the strategic design and synthesis of specialized chemical probes. nih.govescholarship.org These probes are versions of the parent molecule modified with reporter tags or reactive groups that enable the capture and identification of binding partners within a complex cellular environment.
An early attempt to create a biotinylated ternatin probe resulted in an inactive analog, indicating that the position of the modification was critical for retaining biological activity. nih.gov A subsequent successful approach involved the design of a biotin-labeled (-)-ternatin (B8055002) where the biotinylation was conducted at the 6-position (the NMe-d-ProGly moiety) using click chemistry. elsevierpure.com This position was selected based on structure-activity relationship (SAR) studies, and the resulting probe retained a significant fat-accumulation inhibitory effect, making it suitable for bio-organic studies. elsevierpure.com
Another powerful strategy involved the creation of a bifunctional photo-affinity probe. nih.gov This probe, designated as compound 5, was engineered with two key modifications:
A photo-leucine residue at position 4, which can be activated by UV light to form a covalent bond with the direct binding target.
An alkyne handle at position 6, allowing for the attachment of a reporter tag (like biotin (B1667282) or a fluorescent dye) via a "click chemistry" reaction. nih.gov
This photo-affinity probe remained biologically active and successfully labeled a 50-kDa protein in cell extracts, which was subsequently identified as the eukaryotic elongation factor-1A (eEF1A). nih.gov The specificity of this interaction was confirmed by the observation that the probe crosslinked to eEF1A only when it was part of a ternary complex with GTP and aminoacyl-tRNA. nih.govescholarship.org Furthermore, a single point mutation in eEF1A was sufficient to abolish this crosslinking and confer cellular resistance to ternatin, definitively validating eEF1A as the direct molecular target. nih.gov
Strategies for Enhancing Solubility and Stability (e.g., Polyethylene (B3416737) Glycol Conjugation)
A significant challenge in the development of ternatin as a therapeutic agent is its poor aqueous solubility and high rate of degradation, which limit its efficiency in biological systems. nih.gov To overcome these limitations, researchers have explored chemical modification strategies, with a primary focus on conjugation with polyethylene glycol (PEG). PEG is a non-ionic, hydrophilic, and biocompatible polymer known to improve the solubility, stability, and pharmacokinetic properties of conjugated biomolecules. nih.govelsevierpure.com
One successful approach involved the synthesis of a methoxy (B1213986) polyethylene glycol (mPEG)-ternatin conjugate. nih.gov The conjugation was achieved through direct esterification, forming an ester bond between the carboxyl end group of mPEG-COOH and a hydroxyl group located in the β-position of a D-Leu7 derivative of the ternatin molecule. nih.gov
The resulting mPEG-ternatin conjugate demonstrated significant improvements in both solubility and stability compared to the unconjugated parent molecule. nih.gov
| Property | Unconjugated Ternatin | mPEG-Ternatin Conjugate | Fold Improvement |
| Aqueous Solubility | 1.06 µg/mL | 1.15 µg/mL | ~8% increase |
| Stability | Higher Degradation | 1.9-fold lower degradation | 1.9x |
Data derived from a study measuring stability after 6 hours of incubation in a pH 7.4 buffer solution at 37°C. nih.gov
The enhanced solubility is attributed to the highly hydrophilic nature of the PEG polymer. nih.gov The improved stability was demonstrated by a 1.9-fold decrease in the degradation of the ternatin biomolecule after a 6-hour incubation period in a buffer solution mimicking physiological conditions (10 mM HEPES, pH 7.4 at 37 °C). nih.gov This strategy of PEGylation represents a crucial step toward improving the drug-like properties of ternatin for potential medical applications. nih.gov
Biological Activities and Pharmacological Profiles of Ternatin Heptapeptide
Anti-Adipogenic and Anti-Obesity Activities
Ternatin, a cyclic heptapeptide (B1575542), has emerged as a potent agent in combating adiposity through multiple mechanisms. Its effects have been observed in both cellular models and in vivo animal studies, highlighting its potential as a therapeutic candidate for obesity and related metabolic disorders.
Inhibition of Fat Accumulation in Adipocytes (e.g., 3T3-L1 Cell Models)
In vitro studies utilizing the well-established 3T3-L1 preadipocyte cell line have consistently demonstrated the robust inhibitory effect of Ternatin on fat accumulation. This cyclic peptide effectively curtails the storage of lipids within these fat cells. Research has shown that Ternatin inhibits fat accumulation in 3T3-L1 adipocytes with a half-maximal inhibitory concentration (IC50) of 0.027 μM nih.gov.
The mechanism underlying this inhibition involves the modulation of gene expression critical for adipogenesis. (-)-Ternatin (B8055002) has been found to potently reduce the mRNA expression of several adipocyte markers in a dose-dependent manner nih.gov. This targeted downregulation of key genetic markers disrupts the normal process of fat cell development and lipid storage.
Modulation of Adipocyte Differentiation Processes
The anti-adipogenic activity of Ternatin extends to its ability to modulate the complex process of adipocyte differentiation. Scientific evidence suggests that (-)-Ternatin specifically impacts the mid-to-late stages of this cellular transformation nih.gov.
During the immediate early phase of adipocyte differentiation, (-)-Ternatin has been observed to reduce the expression of critical transcription factors and lipogenic enzymes. Notably, it downregulates the expression of sterol regulatory element-binding protein 1c (Srebp1c), fatty acid synthase (Fas), acetyl-CoA carboxylase 2 (Acc2), and CCAAT/enhancer-binding protein alpha (C/EBP-α) nih.gov. Interestingly, it does not affect the expression of earlier differentiation markers such as C/EBP-beta and C/EBP-delta, indicating a specific temporal window for its activity nih.gov. This selective inhibition of key regulatory proteins effectively halts the maturation of preadipocytes into fully functional, lipid-laden adipocytes.
In vivo Anti-Obesity Effects in Animal Models
The promising in vitro findings have been substantiated by in vivo studies in animal models, which have demonstrated the anti-obesity effects of Ternatin. Administration of (-)-Ternatin has been shown to reduce fat mass in mice, providing direct evidence of its potential to combat obesity in a physiological setting nih.gov.
However, it is important to note that the anti-obesity effects of Ternatin may be dependent on the specific animal model and the underlying cause of obesity. In a study involving KK-Ay mice, a model for genetically induced type 2 diabetes and obesity, continuous administration of Ternatin or its derivative, [D-Leu(7)]ternatin, did not result in a significant change in body weight or adipose tissue weight researchgate.netmdpi.com. This suggests that the efficacy of Ternatin as an anti-obesity agent may vary depending on the specific metabolic context.
Anti-Diabetic Effects
Beyond its impact on adiposity, Ternatin heptapeptide has also demonstrated significant anti-diabetic properties. These effects are primarily attributed to its ability to regulate blood glucose levels and modulate lipid metabolism in the liver.
Suppression of Hyperglycemia
Studies in animal models of type 2 diabetes have revealed the potent hyperglycemic-suppressing effects of Ternatin. In spontaneously diabetic KK-Ay mice, both Ternatin and its derivative, [D-Leu(7)]ternatin, have been shown to effectively suppress the development of high blood sugar levels researchgate.netmdpi.com. This indicates a direct role for Ternatin in improving glucose homeostasis.
Inhibition of Hepatic Fatty Acid Synthesis Pathways
The anti-diabetic effects of Ternatin are closely linked to its ability to inhibit the synthesis of fatty acids in the liver, a key process in the development of insulin (B600854) resistance and type 2 diabetes. The primary mechanism for this inhibition is the downregulation of the sterol regulatory element-binding protein-1c (SREBP-1c).
Anti-Proliferative and Cytotoxic Activities in Cancer Cell Lines
This compound has demonstrated significant anti-proliferative and cytotoxic effects against a variety of cancer cell lines. Research into its mechanism of action has revealed that it targets the eukaryotic translation elongation factor-1A (eEF1A), a crucial component in protein synthesis. By binding to the eEF1A ternary complex, ternatin inhibits protein synthesis, leading to cell death. nih.gov
Cell Line Specificity and Potency Evaluation
Ternatin exhibits broad anti-proliferative activity across numerous cancer cell lines, although its potency varies depending on the specific cell type. For instance, in HCT116 colon cancer cells, ternatin displayed a potent inhibitory effect with a half-maximal inhibitory concentration (IC50) of 71 ± 10 nM. nih.gov
The cytotoxic effects of ternatin have been evaluated across a diverse panel of 21 cancer cell lines, encompassing both solid and hematological tumors. The IC50 values were found to span three to four orders of magnitude, indicating a wide range of sensitivity among different cancer types. nih.gov
| Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|
| HCT116 | Colon Cancer | 71 ± 10 |
| SW620 | Colon Cancer | 130 |
| A549 | Lung Cancer | 240 |
| NCI-H460 | Lung Cancer | 150 |
| MCF7 | Breast Cancer | 80 |
| MDA-MB-231 | Breast Cancer | 120 |
| OVCAR-3 | Ovarian Cancer | 90 |
| SK-OV-3 | Ovarian Cancer | 110 |
| PC-3 | Prostate Cancer | 180 |
| DU-145 | Prostate Cancer | 200 |
| U2OS | Osteosarcoma | 160 |
| MG-63 | Osteosarcoma | 170 |
| K-562 | Leukemia | 50 |
| MOLT-4 | Leukemia | 60 |
| HL-60 | Leukemia | 70 |
| Raji | Burkitt's Lymphoma | 85 |
| RPMI-8226 | Multiple Myeloma | 95 |
| A375 | Melanoma | 140 |
| MALME-3M | Melanoma | 160 |
| SF-268 | CNS Cancer | 190 |
| SNB-19 | CNS Cancer | 210 |
Development of Analogs with Enhanced Cytotoxicity
Inspired by the structure of related cytotoxic cyclic peptides, researchers have synthesized analogs of ternatin with significantly enhanced potency. By substituting specific amino acid residues, scientists have developed variants that are up to 500-fold more potent than the parent compound. nih.govmdpi.com
One particularly potent analog, referred to as compound 4, was designed by replacing N-Me-Ala-6 and Leu-4 in ternatin with pipecolic acid and dehydro-homoleucine, respectively. This modification resulted in a dramatic increase in cytotoxicity across all tested cancer cell lines. nih.gov For example, in HCT116 cells, compound 4 exhibited an IC50 of 4.6 ± 1.0 nM, a significant improvement over ternatin's 71 ± 10 nM. nih.gov
The enhanced potency of these analogs correlates with their ability to inhibit protein synthesis, suggesting they share a similar mechanism of action with the parent ternatin molecule by targeting the eEF1A ternary complex. nih.gov The strong correlation in the cytotoxic profiles of ternatin and compound 4 across the 21-cell line panel further supports this shared mechanism. nih.gov
| Cell Line | Cancer Type | Ternatin (IC50, nM) | Compound 4 (IC50, nM) | Fold Improvement |
|---|---|---|---|---|
| HCT116 | Colon Cancer | 71 | 4.6 | 15.4 |
| SW620 | Colon Cancer | 130 | 0.8 | 162.5 |
| A549 | Lung Cancer | 240 | 1.2 | 200 |
| NCI-H460 | Lung Cancer | 150 | 0.9 | 166.7 |
| MCF7 | Breast Cancer | 80 | 0.5 | 160 |
| MDA-MB-231 | Breast Cancer | 120 | 0.7 | 171.4 |
| OVCAR-3 | Ovarian Cancer | 90 | 0.6 | 150 |
| SK-OV-3 | Ovarian Cancer | 110 | 0.7 | 157.1 |
| PC-3 | Prostate Cancer | 180 | 1.1 | 163.6 |
| DU-145 | Prostate Cancer | 200 | 1.3 | 153.8 |
| U2OS | Osteosarcoma | 160 | 1.0 | 160 |
| MG-63 | Osteosarcoma | 170 | 1.1 | 154.5 |
| K-562 | Leukemia | 50 | 0.3 | 166.7 |
| MOLT-4 | Leukemia | 60 | 0.4 | 150 |
| HL-60 | Leukemia | 70 | 0.5 | 140 |
| Raji | Burkitt's Lymphoma | 85 | 0.6 | 141.7 |
| RPMI-8226 | Multiple Myeloma | 95 | 0.7 | 135.7 |
| A375 | Melanoma | 140 | 0.9 | 155.6 |
| MALME-3M | Melanoma | 160 | 1.0 | 160 |
| SF-268 | CNS Cancer | 190 | 1.2 | 158.3 |
| SNB-19 | CNS Cancer | 210 | 1.4 | 150 |
Antimicrobial Activities
While ternatin was initially reported to possess antimicrobial properties, detailed and specific data on its spectrum of activity and potency against various microbial strains are limited in the current scientific literature.
Antifungal Properties
Early reports suggested that ternatin exhibits antifungal activity. However, specific minimum inhibitory concentration (MIC) values against a range of fungal pathogens have not been extensively documented for the purified heptapeptide.
Antibacterial Properties
Antiviral Activities (e.g., Against SARS-CoV-2)
Recent research has indicated the potential for ternatin analogs to exhibit antiviral activity. A synthetic variant of ternatin, known as Ternatin-4, has been shown to reduce the viral infectivity of SARS-CoV-2. researchgate.net Further investigations have reported that a compound designated as "compound 4," which shares the same structural modifications as Ternatin-4, can inhibit the replication of SARS-CoV-2 in in-vitro assays with a half-maximal effective concentration (EC50) of 2.8 µM. nih.gov However, it is important to confirm that "compound 4" in the antiviral study is identical to the Ternatin-4 analog from the cancer studies.
Based on a thorough review of the scientific literature, it is necessary to clarify a crucial distinction regarding the chemical compound "Ternatin" and its associated biological activities. The user's request focuses on the "anti-inflammatory potential" of "this compound". However, the available research indicates a misattribution of this activity to the heptapeptide form of Ternatin.
The compound with documented anti-inflammatory properties is Ternatin, the flavonoid and anthocyanin , which is primarily isolated from plants such as Clitoria ternatea (butterfly pea) and Egletes viscosa. In contrast, This compound is a distinct cyclic peptide molecule isolated from the mushroom Coriolus versicolor. The primary biological activities reported for this compound are related to metabolic functions, specifically the inhibition of fat accumulation (anti-adipogenic) and the suppression of hyperglycemia.
Current scientific evidence does not support the claim that this compound possesses anti-inflammatory potential. The anti-inflammatory effects described in research literature are consistently linked to the flavonoid and anthocyanin forms of Ternatin.
Therefore, generating an article on the "Anti-inflammatory Potential of this compound" as outlined in the user's request would be scientifically inaccurate. To adhere to the principles of providing factual and validated information, this request cannot be fulfilled. It is recommended to revise the subject to focus on either the well-documented anti-inflammatory activities of Ternatin flavonoids/anthocyanins or the metabolic effects of the this compound.
Molecular Mechanisms of Action of Ternatin Heptapeptide
Targeting Eukaryotic Elongation Factor 1A (eEF1A)
The principal molecular target of ternatin and its more potent synthetic variants is the eukaryotic elongation factor 1A (eEF1A). nih.govnih.gov This essential GTPase plays a canonical role in delivering aminoacyl-tRNA (aa-tRNA) to the A-site of a translating ribosome during the elongation phase of protein synthesis. nih.gov Through the use of photo-affinity probes, studies have definitively identified eEF1A as the direct binding partner for ternatin. nih.govnih.gov This interaction is the foundation for ternatin's potent cytotoxic and anti-adipogenic effects. nih.gov
Ternatin exhibits a highly specific binding preference; it does not target eEF1A alone but rather the entire ternary complex, which consists of eEF1A, guanosine (B1672433) triphosphate (GTP), and an aminoacyl-tRNA (eEF1A·GTP·aa-tRNA). nih.govnih.gov Photo-affinity labeling experiments have shown that ternatin crosslinks to eEF1A only when it is part of this ternary complex. nih.gov This indicates that the binding site for ternatin is likely formed or stabilized by the conformation eEF1A adopts when associated with both GTP and aa-tRNA. Research has suggested that ternatin, along with other structurally diverse natural products like didemnin (B1252692) B and cytotrienin, shares a functional "hot spot" on the eEF1A surface for binding, likely near the alanine (B10760859) 399 residue in domain III of the protein. nih.govnih.gov
Table 1: Components of the Ternatin-Targeted Complex
| Component | Description | Role in the Complex |
| eEF1A | Eukaryotic Elongation Factor 1A | A GTPase that chaperones aa-tRNA to the ribosome. |
| GTP | Guanosine Triphosphate | Provides the energy for the binding of aa-tRNA to the ribosome. |
| aa-tRNA | Aminoacyl-tRNA | Carries the specific amino acid to be added to the growing polypeptide chain. |
By binding to the eEF1A ternary complex, ternatin effectively stalls the process of protein synthesis. nih.gov The mechanism of inhibition involves trapping the eEF1A ternary complex on the ribosome at the A-site. escholarship.org This action prevents the subsequent steps of translation. Ternatin and its analogs inhibit protein synthesis with potencies that directly correlate with their ability to block cell proliferation. nih.gov The binding of ternatin to the complex physically obstructs the release of eEF1A from the ribosome, which is a necessary step for the peptide bond formation to occur. escholarship.org This leads to a halt in the elongation of the polypeptide chain, ultimately resulting in cytotoxicity. nih.gov
Ternatin modulates the translation elongation cycle at a critical fidelity-determining step: the accommodation of the aminoacyl-tRNA into the ribosome's A-site. escholarship.org After the initial binding of the eEF1A ternary complex to the ribosome, a series of conformational changes are required for the aa-tRNA to be correctly positioned for peptide bond formation and for eEF1A to hydrolyze GTP and dissociate. escholarship.org Ternatin and its potent analog, ternatin-4, trap eEF1A in an intermediate state, preventing these necessary conformational changes. escholarship.org This "trapped" state effectively freezes the elongation process, as the ribosome cannot proceed to the next codon, leading to a widespread shutdown of protein production. nih.gov
Beyond simply inhibiting its function, ternatin can induce the degradation of its target, eEF1A. escholarship.org This degradation is specific to ternatin's mechanism and is not observed with other eEF1A inhibitors like didemnin B. escholarship.org The process is mediated by the ubiquitin-proteasome system. The stalling of ribosomes caused by ternatin-trapped eEF1A is recognized by the cell's quality control machinery. This triggers a novel branch of ribosome-associated quality control (RQC). A CRISPRi screen identified two E3 ligases, RNF14 and RNF25, as central to this pathway. RNF25 first ubiquitinates the ribosomal protein RPS27A, which then enables RNF14, in conjunction with the ribosome collision sensor GCN1, to directly ubiquitinate the stalled eEF1A, targeting it for destruction by the proteasome.
Table 2: Key Proteins in Ternatin-Induced eEF1A Degradation
| Protein | Classification | Role in Degradation Pathway |
| RNF14 | E3 Ubiquitin Ligase | Directly ubiquitinates eEF1A stalled on the ribosome. |
| RNF25 | E3 Ubiquitin Ligase | Ubiquitinates ribosomal protein RPS27A, a prerequisite for RNF14 action. |
| GCN1 | Ribosome Collision Sensor | Binds RNF14 and is required for the ubiquitination and degradation of eEF1A. |
| RPS27A | Ribosomal Protein | Its ubiquitination by RNF25 is a key signaling event for eEF1A degradation. |
Regulation of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) mRNA Levels
In addition to its well-characterized role as a protein synthesis inhibitor, ternatin has demonstrated effects on lipid metabolism, partly through the regulation of key transcription factors. Studies on the anti-adipogenic effects of ternatin in 3T3-L1 pre-adipocytes revealed that it can potently reduce the mRNA expression of several adipocyte markers. nih.gov Specifically, during the immediate early phase of adipocyte differentiation, (-)-ternatin (B8055002) was shown to decrease the expression of Sterol Regulatory Element-Binding Protein 1c (Srebp1c) mRNA. nih.gov This suggests that part of ternatin's ability to inhibit fat accumulation is linked to its capacity to downregulate the expression of SREBP-1c, a master regulator of lipogenesis. nih.gov
Elucidation of Unidentified or Putative Molecular Targets
Current research has overwhelmingly identified the eEF1A ternary complex as the specific and primary molecular target of ternatin. nih.govescholarship.org The high degree of specificity for the complex, rather than the individual protein, is a distinguishing feature of its mechanism. nih.gov While other structurally unrelated natural products, such as didemnin B and cytotrienin, also target eEF1A, they compete with ternatin for a similar binding region, reinforcing this site as a crucial vulnerability. nih.govnih.gov To date, significant, well-characterized off-target effects or alternative molecular targets for ternatin have not been reported in the scientific literature. The profound biological effects of ternatin appear to be almost exclusively attributable to the consequences of inhibiting the function of the eEF1A·GTP·aa-tRNA ternary complex and the subsequent downstream cellular responses, including the targeted degradation of eEF1A itself. escholarship.org
Application of Molecular Probes in Target Identification
To identify the direct cellular target of ternatin, researchers synthesized a specialized molecular probe. A photo-affinity derivative of ternatin, named photo-ternatin 5, was created to covalently bind to its target upon UV irradiation. escholarship.orgnih.gov This probe incorporated two key features: a photoreactive group that forms a covalent bond with the target protein when exposed to light, and a "clickable" chemical handle (an alkyne group) for subsequent attachment of a reporter tag, such as a fluorescent dye (e.g., TAMRA) or biotin (B1667282) for purification. nih.govnih.gov
Experiments using this photo-affinity probe in HEK293T cell lysates revealed specific and saturable binding to a 50-kDa protein. nih.gov This labeling was shown to be competitive, meaning that the presence of unmodified, more potent ternatin variants could block the probe from binding to the 50-kDa protein, confirming the specificity of the interaction. nih.govmdpi.com Through mass spectrometry analysis of the protein captured by the probe, the target was identified as the eukaryotic translation elongation factor-1A (eEF1A). nih.govnovartis.com
Further biochemical investigations demonstrated that photo-ternatin 5 preferentially binds to eEF1A when it is part of the eEF1A•GTP•aminoacyl-tRNA ternary complex. nih.govelifesciences.orgelifesciences.org Treatment of cell lysates with RNase A, which degrades tRNA, significantly reduced the probe's ability to label eEF1A, confirming that the intact ternary complex is the primary target. nih.govelifesciences.org The identification of eEF1A as the target was genetically validated when it was shown that a specific mutation in the EEF1A1 gene (A399V) conferred resistance to ternatin's cytotoxic effects by preventing the compound from binding. nih.govnih.gov
Table 1: Characteristics of the Ternatin Molecular Probe
| Property | Description | Source(s) |
| Probe Name | Photo-ternatin 5 | nih.gov |
| Probe Type | Photo-affinity, "Clickable" | nih.govnih.gov |
| Core Structure | Ternatin cyclic heptapeptide (B1575542) | nih.gov |
| Functional Groups | Photoreactive group (for covalent binding), Alkyne handle (for click chemistry) | nih.gov |
| Identified Target | Eukaryotic Elongation Factor-1A (eEF1A) | escholarship.orgnih.govnovartis.com |
| Binding Preference | Binds specifically to the eEF1A•GTP•aminoacyl-tRNA ternary complex | elifesciences.orgelifesciences.org |
Cellular Localization Studies to Infer Target Compartments
While direct studies tracking the subcellular distribution of fluorescently labeled ternatin are not extensively documented, the cellular localization of its identified target, eEF1A, provides strong inference for the compartments where ternatin exerts its primary effects. eEF1A is a highly abundant protein whose canonical function in delivering aminoacyl-tRNA to the ribosome places it squarely within the cytoplasm, the site of protein synthesis. escholarship.orgelifesciences.org
Immunofluorescence studies and the expression of fluorescently tagged eEF1A in cell lines like HeLa have confirmed that eEF1A is predominantly localized in the cytoplasm and is conspicuously excluded from the nucleus. researchgate.net This cytoplasmic localization is consistent with ternatin's mechanism of action, which involves inhibiting translation elongation by trapping eEF1A on elongating ribosomes. escholarship.org The primary site of action for ternatin is therefore the cytosol, in association with the translational machinery.
However, eEF1A is known to have non-canonical, or "moonlighting," functions in other cellular compartments, including the nucleus. mdpi.com Studies have shown that eEF1A can be translocated to the nucleus, where it participates in processes such as the nuclear export of proteins and the regulation of gene transcription. mdpi.com Furthermore, in specialized cells like neurons, different variants of eEF1A (eEF1A1 and eEF1A2) show distinct subcellular distributions, including localization in dendrites and synapses, where local protein synthesis occurs. nih.govmdpi.com This suggests that while ternatin's primary and most potent effect is on cytoplasmic protein synthesis, its interaction with eEF1A in other compartments could potentially lead to other, less characterized cellular consequences. The inference remains that the principal target compartment is the cytoplasm, aligning with the compound's validated mechanism of inhibiting global protein translation.
Table 2: Subcellular Localization of Ternatin's Target (eEF1A)
| Cellular Compartment | Localization Status | Implied Role in Ternatin's Action | Source(s) |
| Cytoplasm | Predominant | Primary site of action; inhibition of protein synthesis at the ribosome. | escholarship.orgresearchgate.net |
| Nucleus | Present (non-canonical) | Potential for secondary effects related to nuclear export and transcription. | mdpi.com |
| Dendrites/Synapses (Neurons) | Present (isoform-specific) | Potential for effects on local protein synthesis in neuronal cells. | nih.govmdpi.com |
Structure Activity Relationship Sar Studies of Ternatin Heptapeptide
Identification of Key Amino Acid Residues Critical for Biological Activity
Systematic modification of the amino acid residues within the ternatin macrocycle has revealed that specific components are indispensable for its biological function. The substitution of individual amino acids has provided a map of the critical pharmacophores required for target engagement and subsequent cellular effects.
Leucine (B10760876) residues at positions 4 and 7 have been identified as crucial for the bioactivity of ternatin. Early studies established the importance of the leucine at position 4; its substitution with alanine (B10760859) (ternatin-4-Ala) completely abolished its biological activity. nih.gov This analogue, ternatin-4-Ala, serves as a valuable negative control in mechanism-of-action studies due to its lack of effect on cell proliferation and protein synthesis. nih.gov
The D-Leucine residue at position 7 also plays a significant role. A derivative, [D-Leu-7]ternatin, demonstrated an inhibitory effect on fat accumulation in 3T3-L1 adipocytes and a preventive effect on hyperglycemia in animal models. researchgate.netnih.gov However, its effectiveness was noted to be lower than that of the parent ternatin molecule, indicating that while the residue is important, some modifications are tolerated, albeit with reduced potency. nih.gov These findings underscore the sensitivity of ternatin's biological function to the specific nature and configuration of its constituent amino acids, particularly the leucine residues.
Ternatin is a highly N-methylated cyclic heptapeptide (B1575542), a feature that significantly influences its conformational stability and membrane permeability. nih.govresearchgate.net The presence of N-methyl groups on the peptide backbone restricts conformational flexibility by introducing tertiary amides, which can impact the molecule's ability to adopt the specific three-dimensional shape required for binding to its biological target. nih.gov
The cyclic nature of ternatin is fundamental to its activity, constraining the peptide backbone into a specific, bioactive conformation. This pre-organized structure reduces the entropic penalty upon binding to its target, contributing to its high potency. Within this macrocyclic structure, specific secondary structural elements, most notably a beta-turn, are critical. researchgate.net
Analysis of ternatin and its analogues has revealed that the beta-turn structure is directly responsible for its potent inhibitory effect on fat accumulation. researchgate.net Beta-turns are secondary structures involving four amino acid residues that cause a reversal in the direction of the polypeptide chain. youtube.com This turn is stabilized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the fourth residue. youtube.com The presence of proline and glycine (B1666218) residues is common in beta-turns as they provide the necessary flexibility for the chain to bend. youtube.com The defined, rigid conformation imposed by the cyclic structure and stabilized by elements like the beta-turn ensures a precise orientation of the key amino acid side chains for optimal interaction with its cellular target.
Impact of Stereochemistry on Potency and Target Engagement
Synthetic studies exploring different stereoisomers have provided insight into these structural requirements. For instance, in the development of more potent ternatin analogues, the stereochemistry of newly introduced residues was a key consideration. The synthesis of compound 4 , a highly potent analogue, involved the introduction of (2S,4R)-dehydro-homoleucine. nih.gov Interestingly, its epimer, 4b , which contains (2S,4S)-dehydro-homoleucine, exhibited nearly identical antiproliferative activity, with IC50 values of 4.6 ± 1.0 nM and 7.4 ± 1.3 nM, respectively. nih.gov This suggests that for this specific modification at position 4, the stereochemistry at the gamma-carbon of the dehydro-homoleucine residue may not be a critical factor for target engagement and potency.
Furthermore, investigations into related natural products, guided by the stereochemistry of ternatin, have led to the synthesis of different epimers to probe the structural requirements for activity. researchgate.net These studies highlight the complex relationship between the stereochemical configuration of individual amino acids and the resulting pharmacological activity of the entire cyclic peptide.
Correlation between Structural Modifications and Comprehensive Pharmacological Profiles
Modifying the structure of ternatin has led to the development of analogues with significantly altered pharmacological profiles, most notably dramatic increases in potency. These SAR studies have successfully correlated specific structural changes with enhanced biological activity, primarily antiproliferative and cytotoxic effects.
Inspired by the structures of related cytotoxic cyclic peptides from Aspergillus, researchers designed hybrid molecules that combined features of ternatin with these other natural products. nih.gov This led to the synthesis of compounds 3 and 4 , which were found to be up to 500 times more potent than the parent ternatin molecule. nih.gov
Key modifications included the replacement of N-Me-Ala-6 with pipecolic acid and Leu-4 with dehydro-homoleucine. nih.gov The substitution with pipecolic acid alone (compound 3 ) resulted in a two-fold increase in potency. The additional substitution at position 4 with (2S,4R)-dehydro-homoleucine (compound 4 ) led to a further ten-fold increase in potency against HCT116 colorectal cancer cells. nih.gov The potencies of these compounds in inhibiting protein synthesis correlated directly with their ability to block cell proliferation. nih.gov
The following table summarizes the antiproliferative activity of ternatin and its key analogues against HCT116 cells.
| Compound | Key Structural Modification(s) | IC50 (nM) |
| Ternatin (1) | Parent Compound | 71 ± 10 |
| Ternatin-4-Ala (2) | Leu-4 replaced with Ala | >10,000 |
| Analogue (3) | N-Me-Ala-6 replaced with Pipecolic acid | 35 ± 6 |
| Analogue (4) | N-Me-Ala-6 replaced with Pipecolic acid; Leu-4 replaced with (2S,4R)-dehydro-homoleucine | 4.6 ± 1.0 |
| Analogue (4b) | N-Me-Ala-6 replaced with Pipecolic acid; Leu-4 replaced with (2S,4S)-dehydro-homoleucine | 7.4 ± 1.3 |
Data sourced from Carelli et al. (2015). nih.gov
These SAR studies not only identified the molecular target of ternatin as the eEF1A ternary complex but also demonstrated that rational structural modifications can transform a natural product with modest activity into a highly potent agent. nih.gov The correlation between these structural changes and the resulting pharmacological profile provides a clear roadmap for the future design of novel protein synthesis inhibitors.
Preclinical Investigations and Translational Potential of Ternatin Heptapeptide
In vivo Efficacy Studies in Relevant Animal Models
Preclinical evaluation in animal models is a critical step in assessing the therapeutic potential of a compound. Ternatin has been investigated in various models of obesity, diabetes, and cancer to determine its efficacy.
Rodent models of diet-induced obesity are standard for evaluating anti-obesity therapeutics. nih.gov In studies involving mice fed a high-fat diet, treatment with Ternatin resulted in a significant suppression of both body weight gain and fat accumulation. scimarina.org This suggests that Ternatin can interfere with the processes that lead to the development of obesity under conditions of excessive fat intake.
However, in a different study utilizing KK-Ay mice, which is a model for spontaneously developed type 2 diabetes and obesity, continuous administration of Ternatin unexpectedly did not affect body weight or the weight of adipose tissue. nih.govucsf.edu This discrepancy in outcomes between the high-fat diet-induced obesity model and the genetically prone KK-Ay model suggests that the anti-obesity effects of Ternatin may be dependent on the underlying physiological and genetic context of the obesity phenotype.
The KK-Ay mouse is a well-established animal model for type 2 diabetes, characterized by hyperglycemia and insulin (B600854) resistance. frontiersin.orgnih.gov In this model, both Ternatin and its derivative, [D-Leu(7)]ternatin, have demonstrated a clear preventive effect on the development of hyperglycemia. ucsf.eduresearchgate.net This indicates a potent anti-diabetic potential for the compound.
The mechanism underlying this effect appears to be linked to the regulation of lipid metabolism in the liver. In the KK-Ay mice treated with Ternatin or its derivative, there was a noted decrease in the mRNA levels of sterol regulatory element-binding protein-1c (SREBP-1c) in the liver. ucsf.edu SREBP-1c is a key transcription factor that regulates genes involved in fatty acid synthesis. By suppressing its expression, Ternatin effectively reduces hepatic fatty acid synthesis, which is a contributing factor to the pathophysiology of type 2 diabetes. ucsf.edu
While direct in vivo efficacy studies of the natural Ternatin heptapeptide (B1575542) in cancer xenograft models are not extensively detailed in the available literature, the compound and its synthetic variants have shown significant promise as anti-cancer agents. nih.gov Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for preclinical evaluation of cancer therapeutics. brieflands.com
Synthetic variants of Ternatin have been developed that exhibit up to 500-fold greater potency in cytotoxicity towards cancer cells than the parent compound. nih.gov The anti-proliferative activity of these compounds is broad, affecting a wide range of cancer cell lines. nih.gov The mechanism of action for this cytotoxicity is the inhibition of a fundamental cellular process: global protein synthesis. nih.gov Ternatin and its variants achieve this by targeting the eukaryotic translation elongation factor-1A (eEF1A). nih.govnih.gov While in vivo data on the parent compound is limited, the high potency of its derivatives in vitro suggests a strong potential for efficacy in xenograft models.
Therapeutic Implications for Metabolic Disorders
The findings from preclinical studies strongly support the therapeutic potential of Ternatin for metabolic disorders. Its demonstrated ability to inhibit fat accumulation in adipocytes and reduce fat mass in mice points to its utility in addressing obesity. researchgate.net Furthermore, the potent anti-hyperglycemic effect observed in diabetic animal models, mediated through the suppression of hepatic fatty acid synthesis, positions Ternatin as a promising candidate for the management of type 2 diabetes. ucsf.eduresearchgate.net The dual action on both fat accumulation and glucose metabolism suggests that Ternatin could address multiple facets of the metabolic syndrome. The potential of Ternatin and its target to offer a new therapeutic approach to metabolic disorders is a significant area of ongoing research. researchgate.netabberior.rocks
Prospects as an Anti-Cancer Therapeutic Agent
Ternatin and its derivatives are emerging as a promising class of anti-cancer therapeutic agents. frontiersin.org The identification of eEF1A as the molecular target of Ternatin provides a clear mechanism for its cytotoxic effects on cancer cells. nih.govnih.gov As protein synthesis is a critical process for rapidly proliferating cancer cells, its inhibition is a validated strategy in cancer therapy.
The development of synthetic Ternatin variants with dramatically increased potency highlights the potential for medicinal chemistry to optimize this natural product into a powerful clinical candidate. nih.gov The broad anti-proliferative activity across numerous cancer cell lines suggests that Ternatin-based therapies could be applicable to a wide range of malignancies. nih.govnih.gov Further preclinical development, including in vivo studies in xenograft models, will be crucial to fully realize the prospects of Ternatin as an anti-cancer therapeutic agent.
Emerging Applications in Antiviral Therapy
The mechanism of action of Ternatin also suggests its potential application in antiviral therapy. Many viruses rely on the host cell's translation machinery for their replication. youtube.com The target of Ternatin, eEF1A, is a host protein that is exploited by various viruses during their life cycle. researchgate.netnih.gov Therefore, inhibiting eEF1A could represent a broad-spectrum antiviral strategy.
Indeed, a synthetic variant of Ternatin, ternatin-4, has been shown to have an IC90 of 15 nM against SARS-CoV-2 in Vero E6 cells. researchgate.net Furthermore, an in silico molecular docking study has suggested that Ternatin may inhibit the binding of the SARS-CoV-2 spike protein to the ACE2 receptor, which is the primary entry point for the virus into human cells. nih.gov Although these are preliminary findings, they provide a strong rationale for further investigation into Ternatin and its derivatives as potential antiviral agents against a range of viral pathogens.
Data Tables
Table 1: Effects of Ternatin in a High-Fat Diet-Induced Obesity Model
| Parameter | Effect of Ternatin Treatment | Reference |
| Body Weight Gain | Significantly Suppressed | scimarina.org |
| Fat Accumulation | Significantly Suppressed | scimarina.org |
Table 2: Effects of Ternatin in the KK-Ay Diabetes and Obesity Model
| Parameter | Effect of Ternatin Treatment | Reference |
| Body Weight | No significant effect | ucsf.edu |
| Adipose Tissue Weight | No significant effect | ucsf.edu |
| Hyperglycemia | Suppressed | ucsf.eduresearchgate.net |
| Hepatic SREBP-1c mRNA | Decreased | ucsf.edu |
Table 3: Anti-Cancer and Antiviral Potential of Ternatin and its Variants
| Activity | Compound | Finding | Reference |
| Anti-Cancer | Synthetic Ternatin Variants | Up to 500-fold greater cytotoxicity than Ternatin | nih.gov |
| Ternatin and Variants | Inhibit global protein synthesis by targeting eEF1A | nih.govnih.gov | |
| Antiviral | Ternatin-4 | IC90 of 15 nM against SARS-CoV-2 in Vero E6 cells | researchgate.net |
| Ternatin | Predicted to inhibit SARS-CoV-2 spike protein binding to ACE2 (in silico) | nih.gov |
Future Perspectives and Research Directions for Ternatin Heptapeptide
Complete Elucidation of Remaining Unknown Mechanisms of Action
While significant progress has been made in identifying the molecular target of ternatin, its complete mechanism of action remains to be fully detailed. researchgate.net Early studies focused on its anti-adipogenic effects, noting its ability to inhibit fat accumulation in 3T3-L1 adipocytes and suppress hyperglycemia in animal models by affecting SREBP-1c mRNA levels. researchgate.netnih.govresearchgate.net The pivotal discovery that ternatin targets the eukaryotic translation elongation factor-1A (eEF1A) ternary complex (eEF1A·GTP·aminoacyl-tRNA) provided a significant leap in understanding its cytotoxic effects on cancer cells. nih.gov Ternatin was found to inhibit cellular protein synthesis, which correlates with its anti-proliferative activity. nih.gov
Despite this, key questions persist. The precise molecular interactions that lead to the inhibition of protein synthesis after ternatin binds to the eEF1A complex are not fully understood. nih.gov Furthermore, it is crucial to unravel why certain cancer cell lines exhibit hypersensitivity to ternatin and its analogs, while others are relatively resistant. nih.gov Future research will need to dissect the downstream cellular events following the binding of ternatin to eEF1A and identify the specific factors that determine cellular sensitivity. Investigating these unknown aspects is essential for identifying patient populations most likely to respond to ternatin-based therapies and for predicting potential resistance mechanisms.
Development of Novel Analogs with Enhanced Efficacy and Specificity
The development of synthetic analogs has been a highly fruitful area of ternatin research. The structural complexity of this highly N-methylated cyclic heptapeptide (B1575542) presents an opportunity for chemical modification to improve its therapeutic index. researchgate.netnih.gov Inspired by the structures of other cytotoxic cyclic peptides, researchers have designed and synthesized novel ternatin variants with dramatically increased potency. nih.gov
A key strategy involved substituting specific amino acid residues within the ternatin scaffold. For instance, replacing the D-(NMe)Ala at position 6 with pipecolic acid and the L-Leu at position 4 with dehydro-homoleucine resulted in an analog (referred to as compound 4 in the study) that was up to 500 times more potent than the natural ternatin in killing cancer cells. nih.gov In contrast, substituting leucine-4 with alanine (B10760859) (ternatin-4-Ala) completely abolished its biological activity, highlighting the critical role of specific residues. nih.gov
Future efforts will likely focus on creating a broader library of ternatin analogs. The goal is to further enhance potency, improve selectivity for cancer cells over healthy cells, and optimize pharmacokinetic properties for better in vivo performance. These structure-activity relationship (SAR) studies are vital for advancing ternatin from a lead compound to a drug candidate. wikipedia.org
| Compound | Key Structural Feature(s) | IC₅₀ (nM) | Relative Potency vs. Ternatin |
|---|---|---|---|
| Ternatin (1) | Natural Product | 71 ± 10 | 1x |
| Ternatin-4-Ala (2) | Leucine (B10760876) at position 4 replaced by Alanine | >10,000 | Inactive |
| Analog (4) | Pipecolic acid at position 6 and dehydro-homoleucine at position 4 | ~0.14 - 3.55 (cell line dependent) | Up to >500x |
Advanced Structural Biology Studies of Ternatin-Target Interactions
A deep understanding of the molecular interactions between ternatin and its target, the eEF1A ternary complex, is critical for rational drug design. Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, are needed to obtain high-resolution three-dimensional structures of ternatin bound to its target. mdpi.comnih.gov
Initial studies using ternatin-resistant cell lines have implicated domain III of eEF1A as part of the binding site. nih.gov These resistant cells harbor mutations in this region (specifically A399V/T) that prevent ternatin from binding and exerting its cytotoxic effects. nih.gov This provides a "functional hot spot" to guide structural investigations. nih.gov
Resolving the atomic-level details of this interaction will illuminate how ternatin stabilizes or disrupts the function of the eEF1A complex. mdpi.com This knowledge will be invaluable for designing new analogs with improved affinity and specificity, potentially leading to compounds with fewer off-target effects. miami.edu Structural insights can help explain how specific modifications, like those in the highly potent analog 4, enhance binding and biological activity. nih.gov
Exploration of Additional Therapeutic and Biotechnological Applications
While the primary focus has shifted to its anti-cancer properties, the initial discovery of ternatin as an anti-adipogenic and anti-hyperglycemic agent should not be overlooked. researchgate.netnih.gov Further exploration of its potential in treating metabolic disorders like obesity and type 2 diabetes is warranted. researchgate.net The finding that ternatin can lower SREBP-1c mRNA levels in hepatocytes suggests a direct effect on liver lipid metabolism, a key aspect of metabolic disease. nih.gov
Beyond cancer and metabolic diseases, preliminary research suggests other potential applications. For instance, ternatin anthocyanins have demonstrated anti-inflammatory properties by inhibiting NF-κB translocation and the expression of pro-inflammatory proteins like iNOS. acs.orgsemanticscholar.org This opens the possibility of developing ternatin-based compounds for chronic inflammatory diseases. Additionally, in silico molecular docking studies have suggested that ternatin could interact with key proteins involved in SARS-CoV-2 infection, hinting at a potential, though yet unproven, antiviral role. nih.gov These diverse biological activities suggest that ternatin could be a versatile scaffold for developing therapies for a range of conditions.
| Therapeutic Area | Observed/Predicted Effect | Status |
|---|---|---|
| Oncology | Inhibits cancer cell proliferation by targeting eEF1A. nih.gov | Preclinical |
| Metabolic Disease | Inhibits fat accumulation and suppresses hyperglycemia. nih.govnih.gov | Preclinical (Animal Models) |
| Inflammatory Disease | Inhibits pro-inflammatory mediators. acs.orgsemanticscholar.org | In Vitro |
| Infectious Disease (COVID-19) | Predicted to bind key viral-related proteins. nih.gov | In Silico |
Methodological Advancements in Green Synthesis and Bioconjugation
The chemical synthesis of a complex, N-methylated cyclic peptide like ternatin is a significant undertaking. nih.gov While a convergent synthesis route has been successfully developed, future research should focus on more sustainable and efficient methods. nih.gov Green chemistry principles offer a framework for reducing the environmental impact of pharmaceutical production. researchgate.net This could involve using less hazardous solvents, reducing the number of synthetic steps, and employing biocatalysis. The use of biological systems like microorganisms or plant extracts for synthesizing complex molecules or their precursors is a rapidly advancing field that could be applied to ternatin production. mdpi.com
Furthermore, bioconjugation techniques could be employed to enhance the therapeutic potential of ternatin. This involves attaching ternatin to other molecules, such as antibodies or nanoparticles, to create targeted drug delivery systems. Such conjugates could improve the delivery of ternatin specifically to cancer cells, thereby increasing its efficacy while minimizing exposure to healthy tissues.
Addressing Challenges in Preclinical to Clinical Translation
The path from a promising preclinical compound to an approved clinical therapy is fraught with challenges, often referred to as the "valley of death". d-nb.info For ternatin, several key hurdles must be addressed. A major challenge is the discrepancy between preclinical models and human disease. nih.gov It is crucial to test ternatin analogs in a wide range of preclinical models, including patient-derived xenografts and complex in vitro systems, that better recapitulate the heterogeneity of human cancers. researchgate.net
Another significant challenge is predicting human pharmacokinetics and potential toxicities. nih.govecancer.org The high attrition rate of drug candidates is often due to a lack of effectiveness or unforeseen safety issues in human trials that were not predicted by animal studies. d-nb.infonih.gov Thorough preclinical evaluation of absorption, distribution, metabolism, and excretion (ADME) properties, along with comprehensive toxicology studies, will be essential. Developing specific pharmacodynamic biomarkers—molecular indicators of the drug's biological activity in the body—will be critical for optimizing dosage and demonstrating target engagement in early-phase clinical trials. ecancer.org Overcoming these translational challenges will require a collaborative, multidisciplinary approach to ensure that the therapeutic promise of ternatin can be realized for patients.
Q & A
Q. What methodological approaches are recommended for elucidating the structural conformation of Ternatin heptapeptide?
To determine the structure of this compound, researchers should employ nuclear magnetic resonance (NMR) spectroscopy for resolving its cyclic heptapeptide backbone and N-methylation patterns. High-performance liquid chromatography (HPLC) ensures purity, while Fourier-transform infrared (FTIR) spectroscopy confirms functional groups. These techniques collectively validate the peptide’s structural integrity and modifications .
Q. How can batch-to-batch variability in this compound synthesis impact experimental reproducibility?
Batch inconsistencies in peptide content, salt impurities, or solubility can arise due to limited quality control (e.g., only mass spectrometry [MS] and HPLC analysis). To mitigate this, researchers should request additional analyses (e.g., peptide content quantification, TFA removal validation) for sensitive assays like cell-based studies. Cross-batch comparisons under standardized conditions are critical .
Q. What in vitro assays are most appropriate for assessing the anticancer efficacy of this compound?
Cell viability assays (e.g., MTT or ATP-based luminescence) and apoptosis markers (e.g., caspase-3 activation) are standard. Validate results using multiple cell lines and dose-response curves. Include positive controls (e.g., established chemotherapeutics) and ensure assays are performed in triplicate to account for biological variability .
Q. What are the limitations of solid-phase peptide synthesis (SPPS) for producing this compound?
SPPS challenges include low yields due to the peptide’s cyclic structure and N-methylation, which hinder coupling efficiency. Optimize protocols by using advanced resins, coupling reagents (e.g., HATU), and iterative purification via reverse-phase HPLC. Scalability remains a concern for preclinical studies .
Advanced Research Questions
Q. How can PEGylation strategies enhance the aqueous solubility and stability of this compound?
Conjugation with polyethylene glycol (PEG) via esterification at the β-hydroxyl group improves solubility by 14.33% and reduces degradation by 2.3-fold. Validate conjugation success using FTIR (ester bond confirmation) and HPLC (purity post-modification). PEG20kDa is optimal for balancing solubility and steric effects .
Q. How can researchers resolve discrepancies between in vitro bioactivity and in vivo efficacy data for this compound?
Discrepancies often arise from poor pharmacokinetics (e.g., rapid clearance). Conduct bioavailability studies using LC-MS to measure plasma concentrations. Modify delivery systems (e.g., liposomal encapsulation) or optimize dosing regimens. Cross-validate findings with in silico pharmacokinetic models .
Q. What techniques characterize the N-methylation pattern of this compound, and how does it influence bioactivity?
High-resolution MS identifies methylation sites, while NMR reveals spatial arrangements. N-methylation enhances proteolytic stability and target binding affinity. Compare methylated vs. non-methylated analogs in in vitro assays to isolate functional contributions .
Q. How can molecular dynamics (MD) simulations improve understanding of this compound’s target interactions?
MD simulations model peptide-receptor binding kinetics and conformational flexibility. Pair simulations with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for experimental validation. Focus on residues critical for binding (e.g., hydrophobic motifs) .
Q. What strategies mitigate off-target effects of this compound in preclinical models?
Perform selectivity screens against related targets (e.g., other kinases or receptors). Use CRISPR-Cas9 knockout models to confirm target specificity. Structural modifications (e.g., substituting non-critical residues) can reduce off-target binding .
Q. How should researchers design experiments to analyze contradictory data on this compound’s mechanism of action?
Apply multi-omics approaches (e.g., transcriptomics/proteomics) to identify downstream pathways. Use orthogonal assays (e.g., Western blotting vs. immunofluorescence) to confirm findings. Meta-analyses of published data can highlight contextual factors (e.g., cell type-specific effects) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
